molecular formula C9H15N3 B1527826 6-(tert-Butyl)-2-methylpyrimidin-4-amine CAS No. 1250038-86-8

6-(tert-Butyl)-2-methylpyrimidin-4-amine

Cat. No.: B1527826
CAS No.: 1250038-86-8
M. Wt: 165.24 g/mol
InChI Key: BVVMZMZUCSUOTK-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-methylpyrimidin-4-amine ( 1250038-86-8) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a substituted pyrimidine derivative, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is an elemental structural motif found in various essential natural products and a large class of pharmacologically important synthetic compounds . As a research chemical, this compound serves as a valuable building block or intermediate in organic synthesis and drug discovery projects. Researchers utilize it to explore structure-activity relationships, particularly how steric and electronic influences from the tert-butyl and methyl substituents affect biological activity or physical properties . Substituted pyrimidines, in general, have been investigated for a wide range of potential biological activities, including as inhibitors of dihydrofolate reductase (DHFR), antiviral agents, anti-inflammatory compounds, and kinase inhibitors . While this specific derivative's biological profile may require further characterization, related 2-amino-4,6-disubstituted pyrimidines have demonstrated activity in suppressing immune-activated nitric oxide (NO) production in cellular assays, indicating potential for immunomodulatory research . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

6-tert-butyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMZMZUCSUOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696294
Record name 6-tert-Butyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250038-86-8
Record name 6-tert-Butyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(tert-Butyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a tert-butyl group at the 6-position and an amino group at the 4-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, which include applications in pharmaceuticals, agriculture, and industrial chemistry. The following sections detail its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 3435-27-6

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains.
  • Antioxidant Properties : It exhibits significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems.
  • Potential Drug Candidate : Due to its structural characteristics, it may serve as a lead compound for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus0.5
This compoundEscherichia coli1.0
Tetracycline (Control)Staphylococcus aureus0.2
Tetracycline (Control)Escherichia coli0.5

These results indicate that this compound possesses comparable antibacterial activity to established antibiotics like tetracycline, particularly against S. aureus and E. coli .

Antioxidant Properties

The compound's antioxidant activity was assessed through various assays measuring its ability to scavenge free radicals. The results demonstrated that it effectively reduces oxidative stress, which is beneficial in protecting cells from damage caused by reactive oxygen species (ROS).

Experimental Results

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that:

CompoundDPPH Scavenging Activity (%)
This compound85% at 100 µM
Ascorbic Acid (Control)90% at 100 µM

The compound's antioxidant capacity suggests its potential application in formulations aimed at reducing oxidative damage in biological systems .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Alkylation Reactions : Utilizing tert-butyl halides and appropriate nucleophiles.
  • Cyclization Reactions : Involving condensation reactions between suitable precursors.

These processes are optimized based on factors such as yield, purity, and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The following table summarizes key structural differences and properties of 6-(tert-Butyl)-2-methylpyrimidin-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₉H₁₅N₃ 165.24 tert-Butyl (C6), methyl (C2), amine (C4) High hydrophobicity due to tert-butyl
4-(tert-Butyl)-6-chloro-2-methylpyrimidine C₉H₁₃ClN₂ 184.67 tert-Butyl (C4), chloro (C6), methyl (C2) Chlorine enhances electrophilicity
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 Phenyl (C6), methyl (C4), amine (C2) Dihedral angles: 29.41°–46.32° (aromatic rings)
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine C₁₅H₁₉N₃ 241.33 Butyl (N2), methyl (C4), phenyl (C6) Microwave-synthesized; biological relevance
6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine C₁₁H₁₇N₃O 207.28 Cyclobutyl (C6), methoxyethyl (C2) Polar methoxy group improves solubility
6-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine C₁₂H₁₄N₄S 246.33 Heterocyclic group (C6), methyl (C2) Enhanced π-π stacking potential
N-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-methylpyrimidin-4-amine C₁₈H₁₅ClFN₃ 327.78 Chlorobenzyl (N4), fluorophenyl (C6) Electron-withdrawing substituents
Key Observations:
  • Substituent Position : The placement of substituents (e.g., tert-butyl at C6 vs. C4) significantly alters steric and electronic properties. For example, 4-(tert-Butyl)-6-chloro-2-methylpyrimidine has a chlorine atom at C6, increasing reactivity for nucleophilic substitution compared to the amine group in the target compound .
  • Hydrogen Bonding : Amine groups at C4 (target compound) vs. C2 (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) influence hydrogen-bonding networks in crystal structures and molecular recognition .
  • Bulk and Solubility : The tert-butyl group in the target compound enhances lipophilicity, whereas methoxyethyl (in 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine) introduces polarity, improving aqueous solubility .

Preparation Methods

Palladium-Catalyzed Coupling and Ipso-Substitution

A detailed method reported involves the use of palladium-catalyzed coupling reactions and ipso-substitution under basic conditions to introduce amine groups on the pyrimidine ring. For example, in the synthesis of analogues related to 6-(tert-Butyl)-2-methylpyrimidin-4-amine:

  • The key intermediate pyrimidine is prepared via multi-step synthesis starting from commercially available ketones.
  • Halogenated pyrimidine intermediates are reacted with amines (e.g., piperazine derivatives) under palladium catalysis or basic conditions to substitute the halogen with an amino group.
  • The tert-butyl group is introduced at the 6-position either before or after amination, depending on the stability of intermediates.

Convergent Synthesis via Amine-Linked Pyrimidines

Another reported approach involves convergent synthesis where the pyrimidine "head" with the desired substitution pattern is synthesized separately and then linked to various amine "tails" to form a library of compounds. This method allows for efficient diversification and optimization of the amine substituent at the 4-position:

  • The pyrimidine core with 6-tert-butyl and 2-methyl substituents is synthesized.
  • Various secondary amines are introduced at the 4-position through nucleophilic substitution.
  • This approach was demonstrated to yield high-purity compounds with good yields (e.g., 83% yield for related pyrimidine derivatives).

Reaction Conditions and Optimization

  • Temperature: Reactions involving substitution on the pyrimidine ring are typically carried out at elevated temperatures (e.g., 80–170 °C depending on the step).
  • Catalysts: Palladium-based catalysts are commonly used for coupling reactions involving amination.
  • Solvents: Alcoholic solvents or polar aprotic solvents are used to facilitate nucleophilic substitutions and maintain solubility.
  • Purification: Products are isolated by conventional methods such as recrystallization or chromatography to achieve high purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Pyrimidine core synthesis Starting ketones, halogenation 80–170 Variable Multi-step synthesis from acetophenone
tert-Butyl substitution Alkylation or organometallic route 80–120 Moderate Regioselective introduction at 6-position
4-Position amination Amine nucleophile, Pd-catalyst or base 80–140 70–85 Nucleophilic aromatic substitution
Final purification Recrystallization or chromatography Ambient >90 Ensures product purity

Research Findings and Considerations

  • Selectivity: The presence of bulky tert-butyl groups requires careful control of reaction conditions to avoid side reactions.
  • Yields: Reported yields for similar substituted pyrimidines range from moderate to high (70–85%) depending on the substitution sequence and reagents used.
  • Structure-Activity Relationship (SAR): Studies indicate that the tert-butyl group at the 6-position and methyl at the 2-position significantly influence binding affinity and selectivity in biological assays, underscoring the importance of precise synthetic control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.